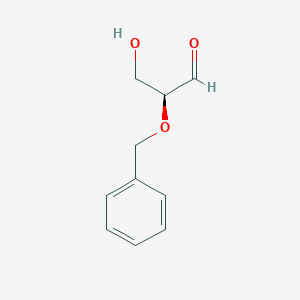

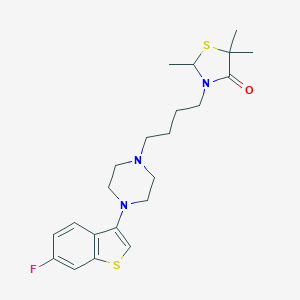

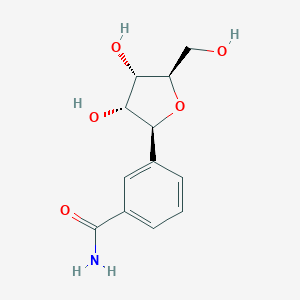

(S)-2-(Benzyloxy)-3-hydroxypropanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Derivative Synthesis : Compounds similar to "(S)-2-(Benzyloxy)-3-hydroxypropanal" have been involved in the synthesis of various derivatives through reactions such as oxidation, benzyloxy substitution, and cyclization processes. For instance, derivatives of halopropanones were prepared from corresponding benzoyl chloride and halopropanediols, which are structurally related to "(S)-2-(Benzyloxy)-3-hydroxypropanal" (Pero, Babiarz-Tracy, & Fondy, 1977).

Chalcone Oxidation : The oxidation of chalcones, compounds related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," with lead tetraacetate and manganic acetate yields various products, including benzyloxy-substituted derivatives (Kurosawa & Higuchi, 1972).

Novel Synthons : The synthesis of novel 2H-azirin-3-amines, using precursors structurally related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," highlights the compound's potential as a building block for dipeptides and other bioactive molecules (Breitenmoser et al., 2001).

Biological and Pharmacological Implications

Enzyme Inhibition : Derivatives of "(S)-2-(Benzyloxy)-3-hydroxypropanal" have been studied for their inhibitory effects on enzymes such as carboxypeptidase A. For example, DL-2-Benzyl-3-formylpropanoic acid, a compound related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," has shown competitive inhibition against carboxypeptidase A (Galardy & Kortylewicz, 1984).

Phosphoramidite Synthesis : The preparation of hydroxyamino acid phosphoramidites involves compounds structurally akin to "(S)-2-(Benzyloxy)-3-hydroxypropanal," showcasing the chemical's relevance in synthesizing nucleotide analogs and other biologically significant molecules (Dreef‐Tromp et al., 1992).

Biotechnological Production : Research on the biotechnological production of hydroxylated phenylpropanoids, compounds related to "(S)-2-(Benzyloxy)-3-hydroxypropanal," highlights its potential in producing plant-specific secondary metabolites with significant biological activities (Lin & Yan, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-phenylmethoxypropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNBRBUDLGGLQH-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(CO)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H](CO)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456130 |

Source

|

| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Benzyloxy)-3-hydroxypropanal | |

CAS RN |

129492-58-6 |

Source

|

| Record name | (2S)-2-(Benzyloxy)-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Cyanomethyl)benzyl]acetamide](/img/structure/B165969.png)

![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)